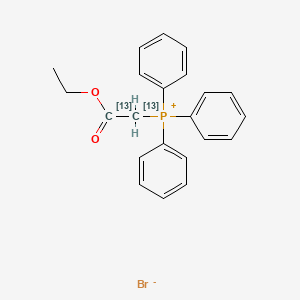![molecular formula C22H31N B580127 (1R,2S,5S,6S,9R,12S)-6,7,17-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-13,15,17-triene CAS No. 17905-60-1](/img/structure/B580127.png)
(1R,2S,5S,6S,9R,12S)-6,7,17-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-13,15,17-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S,5S,6S,9R,12S)-6,7,17-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-13,15,17-triene is a steroidal alkaloid isolated from the extract of the ornamental shrub Holarrhena floribunda, native to the Congo. This compound is part of a group of naturally occurring aromatic steroids known for their potential biological activities. This compound has been traditionally used in the treatment of dysentery and diarrhea, although its precise biological activity remains under investigation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of holaromine involves the extraction of the compound from the bark of Holarrhena floribunda. The process typically includes:
Extraction: The bark is dried and powdered, followed by extraction using solvents such as methanol or chloroform.
Purification: The extract is then subjected to chromatographic techniques to isolate holaromine.
Industrial Production Methods: Industrial production of holaromine is not well-documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of solvent use and extraction conditions would be crucial for efficient production.
化学反応の分析
Types of Reactions: (1R,2S,5S,6S,9R,12S)-6,7,17-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-13,15,17-triene, like other steroidal alkaloids, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert holaromine into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the holaromine molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms of holaromine.
科学的研究の応用
(1R,2S,5S,6S,9R,12S)-6,7,17-trimethyl-7-azapentacyclo[108002,905,9
Chemistry: It serves as a model compound for studying the reactivity of steroidal alkaloids.
Biology: (1R,2S,5S,6S,9R,12S)-6,7,17-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-13,15,17-triene’s effects on cellular processes are of interest for understanding its potential therapeutic uses.
Medicine: Research is ongoing to explore holaromine’s potential as a treatment for various diseases, including its traditional use for dysentery and diarrhea.
Industry: this compound could be used in the development of new pharmaceuticals or as a natural product in health supplements
作用機序
The precise mechanism of action of holaromine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in gastrointestinal function. The pathways involved may include modulation of ion channels and inhibition of specific enzymes, contributing to its therapeutic effects .
類似化合物との比較
(1R,2S,5S,6S,9R,12S)-6,7,17-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-13,15,17-triene can be compared to other steroidal alkaloids such as:
- Holamine
- Kurchamine
- Holaphyllidine
- Mitiphylline
- Holadysenterine
Uniqueness: this compound is unique due to its specific structure and the traditional medicinal uses associated with Holarrhena floribunda. While other steroidal alkaloids share similar structural features, holaromine’s distinct biological activity and potential therapeutic applications set it apart .
特性
CAS番号 |
17905-60-1 |
|---|---|
分子式 |
C22H31N |
分子量 |
309.497 |
InChI |
InChI=1S/C22H31N/c1-14-5-4-6-17-16(14)7-8-19-18(17)11-12-22-13-23(3)15(2)20(22)9-10-21(19)22/h4-6,15,18-21H,7-13H2,1-3H3/t15-,18+,19+,20+,21-,22-/m0/s1 |
InChIキー |
SRGRERWODXZZAZ-DZJVFWCASA-N |
SMILES |
CC1C2CCC3C2(CCC4C3CCC5=C4C=CC=C5C)CN1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B580044.png)






![6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-pyridinol](/img/structure/B580056.png)
![4-[4-(2-Hydroxypropoxy)phenoxy]phenol](/img/structure/B580057.png)
![4-[4-[2-(2-Pyridinyloxy)propoxy]phenoxy]phenol](/img/structure/B580059.png)




